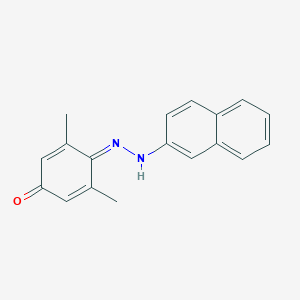![molecular formula C27H21N3O4S2 B283055 3-Acetyl-7-(1,3-benzodioxol-5-ylmethylene)-1-(3-methylphenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one](/img/structure/B283055.png)
3-Acetyl-7-(1,3-benzodioxol-5-ylmethylene)-1-(3-methylphenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Acetyl-7-(1,3-benzodioxol-5-ylmethylene)-1-(3-methylphenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one, commonly known as BDN-826, is a novel small molecule that has gained significant attention in recent years due to its potential therapeutic applications. BDN-826 is a spirocyclic compound that belongs to the class of thiazepine derivatives, which have been extensively studied for their pharmacological properties.
作用机制
The exact mechanism of action of BDN-826 is not fully understood. However, it has been proposed that BDN-826 may exert its antitumor activity by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. BDN-826 may also act as an antimicrobial agent by disrupting the cell membrane of bacteria and fungi.
Biochemical and Physiological Effects:
BDN-826 has been shown to have several biochemical and physiological effects. It has been found to inhibit the activity of various enzymes, including topoisomerase II and DNA polymerase. BDN-826 also affects the expression of several genes involved in cell cycle regulation, apoptosis, and angiogenesis. In addition, BDN-826 has been shown to induce oxidative stress and alter mitochondrial function.
实验室实验的优点和局限性
One of the main advantages of BDN-826 is its broad-spectrum activity against cancer cells, bacteria, and fungi. This makes it a potential candidate for the development of new drugs for the treatment of various diseases. However, the limitations of BDN-826 include its poor solubility and stability, which may affect its bioavailability and efficacy. In addition, further studies are needed to determine the toxicity and pharmacokinetics of BDN-826 in vivo.
未来方向
The potential applications of BDN-826 are vast, and several future directions can be explored. One possible direction is the development of BDN-826-based combination therapies for cancer treatment. Another direction is the modification of BDN-826 to improve its solubility and stability, which may enhance its bioavailability and efficacy. The use of BDN-826 as a lead compound for the development of new drugs for infectious diseases is also a promising direction. Finally, further studies are needed to elucidate the mechanism of action of BDN-826 and its potential side effects in vivo.
Conclusion:
In conclusion, BDN-826 is a novel small molecule with potential therapeutic applications. Its broad-spectrum activity against cancer cells, bacteria, and fungi makes it a potential candidate for the development of new drugs for the treatment of various diseases. Further studies are needed to determine the toxicity and pharmacokinetics of BDN-826 in vivo and to explore its potential applications in combination therapies and as a lead compound for drug development.
合成方法
The synthesis of BDN-826 involves a multistep process that starts with the condensation of 3-methylbenzaldehyde and 1,3-benzodioxole-5-carbaldehyde in the presence of sodium methoxide. The resulting product is then subjected to a series of reactions, including reduction, cyclization, and spiroannulation, to obtain the final compound. The synthesis of BDN-826 has been optimized to achieve high yields and purity, making it suitable for large-scale production.
科学研究应用
BDN-826 has shown promising results in various preclinical studies, indicating its potential as a therapeutic agent for several diseases. It has been found to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and prostate cancer. BDN-826 has also been shown to have antibacterial and antifungal properties, making it a potential candidate for the treatment of infectious diseases.
属性
分子式 |
C27H21N3O4S2 |
|---|---|
分子量 |
515.6 g/mol |
IUPAC 名称 |
(7E)-2-acetyl-7-(1,3-benzodioxol-5-ylmethylidene)-4-(3-methylphenyl)-9-phenyl-1,6-dithia-3,4,9-triazaspiro[4.4]non-2-en-8-one |
InChI |
InChI=1S/C27H21N3O4S2/c1-17-7-6-10-21(13-17)30-27(36-25(28-30)18(2)31)29(20-8-4-3-5-9-20)26(32)24(35-27)15-19-11-12-22-23(14-19)34-16-33-22/h3-15H,16H2,1-2H3/b24-15+ |
InChI 键 |
JVUZURMTAVKLGI-BUVRLJJBSA-N |
手性 SMILES |
CC1=CC(=CC=C1)N2C3(N(C(=O)/C(=C\C4=CC5=C(C=C4)OCO5)/S3)C6=CC=CC=C6)SC(=N2)C(=O)C |
SMILES |
CC1=CC(=CC=C1)N2C3(N(C(=O)C(=CC4=CC5=C(C=C4)OCO5)S3)C6=CC=CC=C6)SC(=N2)C(=O)C |
规范 SMILES |
CC1=CC(=CC=C1)N2C3(N(C(=O)C(=CC4=CC5=C(C=C4)OCO5)S3)C6=CC=CC=C6)SC(=N2)C(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(6Z)-6-[[(5-tert-butyl-1,2-oxazol-3-yl)amino]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B282973.png)
![(6Z)-6-[(isoquinolin-1-ylamino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B282974.png)
![(6Z)-6-[[(3-phenylmethoxypyridin-2-yl)amino]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B282975.png)
![(2Z)-2-[(3-methoxyphenyl)hydrazinylidene]naphthalen-1-one](/img/structure/B282977.png)
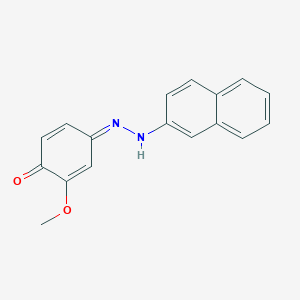

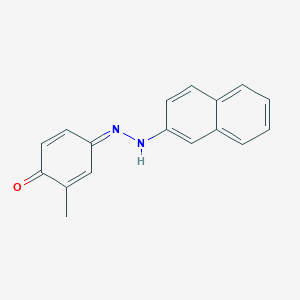
![4-[(2-bromo-4-methylphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B282982.png)
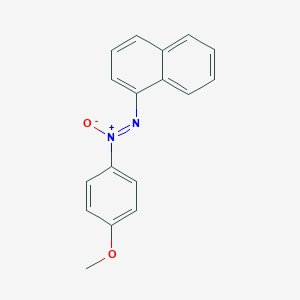
![(2E)-2-[(4-fluorophenyl)hydrazinylidene]naphthalen-1-one](/img/structure/B282985.png)
![3,5-dimethyl-4-[(2-methylnaphthalen-1-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B282986.png)
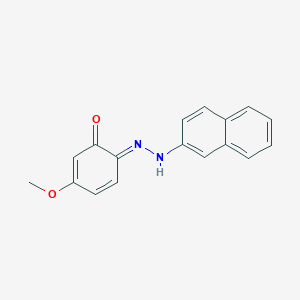
![4-[(1-Bromo-2-naphthyl)diazenyl]phenyl methyl ether](/img/structure/B282992.png)
